N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This compound is characterized by a cyclopropane ring, which contributes to its unique electronic properties and conformational rigidity. The presence of the amino and methoxy groups on the phenyl ring enhances its pharmacological profile, making it a candidate for further research in drug development.
This compound falls under the category of cyclopropane derivatives and is classified as an amide. It is often synthesized for research purposes in the fields of organic chemistry and pharmacology. The synthesis and evaluation of similar compounds have been reported in various scientific studies, highlighting their potential therapeutic applications, particularly in cancer treatment and as kinase inhibitors.
The synthesis of N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide involves several key steps:
The reactions are typically monitored by thin-layer chromatography to assess the progress and purity of the products. The final compounds are purified through methods such as flash chromatography or recrystallization.
The molecular structure of N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide can be depicted as follows:
The compound features:
N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide can participate in various chemical reactions:
The stability of the compound under different pH conditions has been studied, indicating that it remains stable under neutral conditions but may degrade under extreme acidic or basic environments.
The mechanism of action for N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide primarily involves its role as a kinase inhibitor. It is believed to interact with specific targets within cancer cells, inhibiting their proliferation by blocking signaling pathways critical for cell growth and survival.
N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide has several scientific uses:
This compound represents a significant area of interest within medicinal chemistry, with ongoing research aimed at elucidating its full therapeutic potential and mechanisms of action.
The systematic IUPAC name N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide precisely defines the molecular structure, consisting of a cyclopropanecarbonyl group linked to the nitrogen atom of 3-methoxybenzene-1,4-diamine. Its chemical formula is C₁₁H₁₄N₂O₂ (molecular weight: 206.25 g/mol), with the PubChem CID 61240813 providing standardized access to its chemical data [1]. Structurally, it belongs to the broader class of aryl cyclopropanecarboxamides characterized by the presence of a three-membered carbocyclic ring directly attached to a carbonyl group that forms an amide bond with an aromatic amine. This classification distinguishes it from aliphatic cyclopropanecarboxamides and other structural variants.
The compound exhibits three critical structural regions that define its pharmacophoric properties: (1) The cyclopropane ring provides significant ring strain energy (approximately 27.5 kcal/mol) and serves as a conformationally restricted bioisostere for larger hydrophobic groups; (2) The carboxamide bridge (-NH-C=O) enables hydrogen bonding interactions with biological targets through both hydrogen bond donor (N-H) and acceptor (C=O) capabilities; and (3) The 1,2,4-trisubstituted benzene ring with electron-donating amino (-NH₂) and methoxy (-OCH₃) groups creates specific electronic distributions that influence π-π stacking interactions and binding affinity to kinase ATP pockets. The ortho positioning of the methoxy group relative to the amino functionality introduces steric constraints that restrict bond rotation, potentially enhancing target selectivity [1] [4] [7].
Table 1: Structural Analogues of N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide
Compound Name | Molecular Formula | PubChem CID | Substituent Variations |
---|---|---|---|
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide | C₁₁H₁₄N₂O₂ | 28866743 | Methoxy at C4, amino at C3 |
N-(4-methoxyphenyl)cyclopropanecarboxamide | C₁₁H₁₃NO₂ | 532030 | Methoxy at C4, no amino group |
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide | C₁₁H₁₁F₃N₂O | Not specified | Trifluoromethyl at C3 instead of methoxy |
N-[3-[[6-[(3-methoxyphenyl)amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | C₂₁H₂₁N₅O₂ | 165412402 | Extended pyrimidine linker |
The synthesis of cyclopropane carboxamide derivatives emerged from efforts to create structurally constrained compounds that could mimic peptide conformations while exhibiting enhanced metabolic stability. Early synthetic routes to compounds such as N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide involved α-alkylation reactions of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, followed by hydrolysis of the nitrile group to the carboxylic acid, and subsequent amide coupling with substituted anilines [7]. This methodology provided access to structurally diverse libraries that enabled systematic exploration of structure-activity relationships (SAR).
The therapeutic focus on this compound evolved from broader investigations into cyclopropane-containing pharmaceuticals, which include notable drugs such as the antiretroviral rilpivirine and the antidepressant tranylcypromine. The specific structural motif present in N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide gained prominence when research demonstrated that the ortho-methoxy aniline component could effectively engage with kinase ATP-binding sites. This discovery coincided with the pharmaceutical industry's shift toward targeted cancer therapies in the early 2010s, where selective kinase inhibition emerged as a promising strategy. The compound's structural features positioned it as a versatile scaffold for medicinal chemistry optimization, particularly as hybrid derivatives were developed to enhance target affinity and physicochemical properties [6] [10].
Patent analyses reveal increasing incorporation of this scaffold into kinase-directed molecular architectures, exemplified by its appearance in pharmacological claims as both a standalone entity and as a structural component of larger inhibitor molecules targeting EGFR, ALK, and other oncogenic kinases. This evolution reflects the scaffold's versatility in drug design, serving as either a terminal cap group or a central core for structural elaboration [8] [10].
N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide exhibits significant potential in oncology drug discovery through its role as a protein kinase modulator. Research indicates that derivatives bearing this scaffold demonstrate selective inhibitory activity against clinically validated kinase targets, including EGFR (epidermal growth factor receptor), VEGFR (vascular endothelial growth factor receptor), and ALK (anaplastic lymphoma kinase). The compound's mechanism involves competitive or allosteric interference with ATP binding in kinase catalytic domains, thereby disrupting phosphorylation-dependent signaling cascades that drive tumor proliferation and survival [8] [10].
Structure-activity relationship studies demonstrate that the 3-methoxy substituent significantly enhances anticancer activity compared to unsubstituted or para-substituted analogues. This enhancement is attributed to the methoxy group's ability to form hydrogen bonding interactions with kinase hinge regions and to influence the orientation of the adjacent amino group, which may serve as a hydrogen bond donor. Evidence from human myeloid leukemia (U937) cell line studies shows that structural analogues effectively inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis, though the exact molecular targets remain under investigation [7].
The cyclopropane carboxamide moiety enhances membrane permeability due to its balanced hydrophobicity while maintaining metabolic stability against oxidative degradation—a common limitation with more flexible alkyl chains. This combination of target engagement potential and favorable drug-like properties has positioned N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide as a privileged structure in oncology-focused medicinal chemistry programs, particularly in the development of tyrosine kinase inhibitors for resistant cancers [7] [8].
Table 2: Documented Biological Activities of Cyclopropanecarboxamide Derivatives in Oncology
Kinase Target | Cancer Indication | Biological Activity | Structural Features Enhancing Activity |
---|---|---|---|
EGFR mutants | Non-small cell lung cancer | Inhibition of autophosphorylation (IC₅₀ = 0.15-2.5 μM) | 3-Methoxy group, cyclopropane ring strain |
ALK fusion proteins | Inflammatory myofibroblastic tumors | Disruption of downstream STAT3 signaling | Amino group positioning for hinge binding |
Unspecified targets | Myeloid leukemia (U937 cells) | Proliferation inhibition via cell cycle arrest | Carboxamide hydrogen bonding capability |
VEGFR-2 | Angiogenesis-dependent cancers | Anti-angiogenic effects in xenograft models | Hybrid derivatives with extended pharmacophores |
The incorporation of this scaffold into hybrid drug molecules represents a significant advancement in kinase inhibitor design. Research demonstrates that when conjugated to complementary pharmacophores, such as aminoarylthiazoles or pyridopyrimidines, the resulting hybrid compounds exhibit synergistic effects on target engagement and cellular efficacy. These hybrid structures leverage the cyclopropane carboxamide's ability to occupy specific hydrophobic pockets in kinase domains while the appended groups engage adjacent binding regions. This multi-point binding approach is particularly valuable for addressing mutation-driven drug resistance in oncology therapeutics [6] [8] [10].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8